3,3-Dimethyl-1-butene

Catalog No.
S1973008
CAS No.
558-37-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-butene

CAS Number

558-37-2

Product Name

3,3-Dimethyl-1-butene

IUPAC Name

3,3-dimethylbut-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3

InChI Key

PKXHXOTZMFCXSH-UHFFFAOYSA-N

SMILES

CC(C)(C)C=C

Canonical SMILES

CC(C)(C)C=C

Precursor for Synthetic Musks

,3-Dimethyl-1-butene, also known as neohexene, finds application in the scientific research of fragrance development, particularly for synthetic musks. Its reaction with p-cymene allows researchers to explore the creation of novel musk fragrances with desirable properties. These synthetic musks are valuable alternatives to natural musk sources, which can be ethically and environmentally controversial.

Catalyst for C-H Activation Studies

Due to its specific structure, 3,3-dimethyl-1-butene serves as a convenient hydrogen acceptor in scientific research focused on C-H activation. C-H activation refers to the chemical process of breaking the bond between a carbon (C) atom and a hydrogen (H) atom in a molecule. This is a fundamental reaction in organic chemistry, and researchers use neohexene to study the mechanisms and efficiency of various C-H activation catalysts [].

3,3-Dimethyl-1-butene is an organic compound with the molecular formula C6H12C_6H_{12} and a molecular weight of approximately 84.16 g/mol. It is classified as an alkene due to the presence of a double bond between the first and second carbon atoms in its chain. The compound is also known by several other names, including tert-butylethene, neohexene, and trimethylvinylmethane, reflecting its branched structure and various chemical properties .

3,3-Dimethyl-1-butene appears as a colorless liquid at room temperature and has a characteristic odor. Its structure consists of a six-carbon chain with two methyl groups attached to the third carbon atom, giving it unique steric properties that influence its reactivity and interactions with other substances .

Neohexene is a flammable liquid and should be handled with appropriate safety precautions. It is considered a mild skin irritant [].

  • Hazard classification: Flammable liquid (Hazard statement H225) []
  • Skin irritant: May cause skin irritation (Hazard statement H315) []
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen can convert 3,3-dimethyl-1-butene into 2,2-dimethylbutane. This reaction typically occurs in the presence of a catalyst such as palladium or platinum:
    C6H12+H2C6H14C_6H_{12}+H_2\rightarrow C_6H_{14}
  • Isomerization: Under acidic conditions, it can undergo skeletal isomerization to form different structural isomers .
  • Polymerization: It can also act as a monomer in polymerization reactions to produce polymers used in various industrial applications.

Several methods exist for synthesizing 3,3-dimethyl-1-butene:

  • Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-2-butanol using an acid catalyst.
  • Metathesis Reactions: This compound can also be synthesized through metathesis reactions involving other alkenes.
  • Cracking Processes: It may be produced as a byproduct in the cracking of larger hydrocarbons during petroleum refining processes.

These methods highlight its accessibility from both synthetic routes and natural sources .

3,3-Dimethyl-1-butene has several industrial applications:

  • Chemical Intermediate: It serves as an intermediate in the production of various chemicals and polymers.
  • Fuel Additive: Due to its branched structure, it can enhance the octane rating when blended into fuels.
  • Synthesis of Synthetic Musks: It is used in the synthesis of certain synthetic musk fragrances .

Research indicates that 3,3-dimethyl-1-butene interacts with various catalysts during reactions such as isomerization and hydrogenation. Studies have shown that its behavior under different conditions can provide insights into reaction mechanisms involving similar alkenes . Additionally, investigations into its combustion properties reveal how structural variations among alkenes influence their reactivity and efficiency as fuel components.

Several compounds share structural similarities with 3,3-dimethyl-1-butene. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
2-Methyl-1-buteneC5H10C_5H_{10}Linear structure; less steric hindrance than 3,3-DMB
2,2-DimethylpropeneC5H10C_5H_{10}Similar branching; different double bond position
2,3-Dimethyl-2-buteneC6H12C_6H_{12}More stable due to tertiary carbon involvement
NeohexeneC6H12C_6H_{12}Isomer with similar formula; used in synthetic musk

The uniqueness of 3,3-dimethyl-1-butene lies in its specific branching pattern and double bond configuration, which influence its chemical behavior compared to these similar compounds .

The discovery of 3,3-dimethyl-1-butene is intertwined with advancements in olefin metathesis, a reaction catalyzed by transition metals. Initially termed "olefin disproportionation," metathesis gained prominence in the 1960s when researchers at the Goodyear Tire and Rubber Company developed tungsten-based catalysts to rearrange alkenes. Neohexene emerged as a product of ethenolysis, a specific metathesis reaction involving ethylene and diisobutene, which was optimized industrially in the late 20th century.

The compound’s systematic IUPAC name, 3,3-dimethylbut-1-ene, reflects its structure: a four-carbon chain (butene) with a double bond at position 1 and two methyl groups on carbon 3. Alternative names include tert-butylethylene and neohexene, the latter emphasizing its branched configuration.

Structural Characteristics and Isomerism

3,3-Dimethyl-1-butene (C₆H₁₂) features a terminal double bond and a highly branched tert-butyl group, conferring distinct physical and chemical properties. Key structural data include:

PropertyValueSource
Molecular weight84.16 g/mol
Boiling point41°C (760 mmHg)
Density0.65 g/cm³ (20°C)
Refractive index1.375–1.378 (20°C)
SMILES notationCC(C)(C)C=C

The compound’s isomerism arises from variations in double-bond positioning and branching. For example, 2,2-dimethyl-3-butene and 3,3-dimethyl-2-butene are structural isomers, but neohexene is distinguished by its lack of allylic hydrogens, which reduces susceptibility to oxidation. Gas chromatography confirms its purity, as it elutes separately from linear hexenes.

Significance in Organic and Industrial Chemistry

Organic Synthesis

Neohexene serves as a precursor in critical reactions:

  • Metathesis: Ethenolysis of diisobutene with ethylene yields neohexene and isobutene, a process catalyzed by tungsten or rhenium oxides.
    $$
    \text{(CH}3\text{)}3\text{C-CH=C(CH}3\text{)}2 + \text{CH}2\text{=CH}2 \rightarrow \text{(CH}3\text{)}3\text{C-CH=CH}2 + \text{(CH}3\text{)}2\text{C=CH}2
    $$
  • C-H Activation: In catalysis, neohexene acts as a hydrogen acceptor, facilitating dehydrogenation of ethers and alkanes.
  • Musk Production: Reaction with p-cymene generates synthetic musks, leveraging its branched alkene framework.

Industrial Applications

  • Pharmaceuticals: Neohexene is a key intermediate in synthesizing terbinafine, an antifungal agent. Olefin metathesis with 1,3-dichloropropene forms the drug’s aliphatic backbone.
  • Polymers: Ethylene-neohexene copolymers exhibit narrow molecular weight distributions (Đ = 1.2–1.5), making them ideal for specialty elastomers.
  • Catalysis: Titanium complexes utilize neohexene for selective dimerization, producing pentamethylheptene derivatives used in fine chemicals.

Ethenolysis of Diisobutene via Metathesis

The ethenolysis of diisobutene represents one of the most efficient and widely employed synthetic routes for the production of 3,3-dimethyl-1-butene [1]. This process utilizes the metathesis reaction between diisobutene and ethylene to produce the desired product along with isobutene as a co-product.

The fundamental reaction mechanism involves the formation of a metallacyclobutane intermediate, which undergoes ring-opening to yield the metathesis products [2]. The reaction proceeds according to the following stoichiometry:

(CH₃)₃C-CH=C(CH₃)₂ + CH₂=CH₂ → (CH₃)₃C-CH=CH₂ + (CH₃)₂C=CH₂

Catalyst Systems and Mechanism

Tungsten-based catalysts demonstrate exceptional performance in this transformation [3] [4]. The most effective catalyst systems incorporate tungsten oxide supported on silica (WO₃/SiO₂), which provides optimal activity and selectivity under mild reaction conditions. The catalytic cycle involves the formation of tungsten carbene complexes that facilitate the metathesis process through a series of coordination and ring-opening reactions [5] [6].

Research has established that the reaction exhibits first-order kinetics with respect to propene and demonstrates an activation energy of approximately 200 kilojoules per mole [5]. The tungsten species undergo a transformation from isolated dioxo tungsten(VI) to mono-oxo tungsten(VI) species during the catalytic process, with only approximately 5% of the tungsten species being catalytically active [5].

Process Optimization

The ethenolysis process requires careful optimization of reaction parameters to achieve maximum conversion and selectivity. Temperature control is critical, with optimal conditions typically maintained between 150-200°C [1]. Pressure requirements are moderate, typically ranging from 0.2-0.5 MPa, making the process economically viable for industrial implementation.

ParameterTypical ValuesOptimal Conditions
Temperature Range (°C)150-200180
Pressure (MPa)0.2-0.50.3
Catalyst TypeTungsten-based metathesis catalystsWO₃/SiO₂
Catalyst Loading (mol%)0.1-1.00.5
Contact Time (min)30-12060
Conversion Rate (%)85-9592
Selectivity to 3,3-Dimethyl-1-butene (%)90-9895
Major By-productsEthylene, IsobuteneMinimal formation

The process demonstrates excellent selectivity, with conversion rates consistently exceeding 85% and selectivity to 3,3-dimethyl-1-butene reaching 95% under optimal conditions [1]. The primary by-products include ethylene and isobutene, which can be readily separated and potentially recycled within the process.

Catalytic Dehydrogenation of Neohexane

The catalytic dehydrogenation of neohexane (2,2-dimethylbutane) represents an alternative synthetic pathway for the production of 3,3-dimethyl-1-butene [7] [8]. This process involves the selective removal of hydrogen from the terminal carbon atoms of neohexane to form the corresponding alkene.

Catalyst Development and Performance

Multiple catalyst systems have been developed for the dehydrogenation of neohexane, each exhibiting distinct performance characteristics [7]. Platinum-based catalysts supported on alumina (Pt/Al₂O₃) demonstrate good activity at temperatures ranging from 450-550°C, achieving conversions of 75-85% with selectivities of 85-92% [7].

Chromium oxide supported on alumina (Cr₂O₃/Al₂O₃) provides enhanced selectivity, particularly at higher temperatures (500-600°C), where conversions of 80-90% can be achieved with selectivities reaching 88-95% [7]. The superior performance of chromium-based catalysts is attributed to their ability to activate carbon-hydrogen bonds selectively while minimizing undesirable side reactions.

Nickel-cobalt catalysts supported on ZSM-5 zeolite offer moderate activity at lower temperatures (400-500°C) [9]. These catalysts demonstrate conversions of 70-80% with selectivities of 82-88%, making them suitable for applications where energy efficiency is prioritized.

Palladium-based catalysts operate effectively at the lowest temperatures (300-400°C) but exhibit moderate conversions of 60-75% with selectivities of 78-85% [7]. The lower operating temperature represents a significant advantage in terms of energy consumption and catalyst stability.

Ruthenium supported on silica (Ru/SiO₂) emerges as the most promising catalyst system, achieving conversions of 85-95% with selectivities of 90-96% at temperatures of 250-350°C [7]. The exceptional performance of ruthenium catalysts is attributed to their ability to facilitate both hydrogenation and hydrogenolysis reactions simultaneously.

Catalyst SystemTemperature (°C)Pressure (kPa)Conversion (%)Selectivity (%)Space Velocity (h⁻¹)
Pt/Al₂O₃450-550101-20075-8585-921.0-3.0
Cr₂O₃/Al₂O₃500-600101-30080-9088-950.5-2.0
Ni-Co/ZSM-5400-500150-25070-8082-882.0-5.0
Pd-based catalysts300-400101-15060-7578-851.5-4.0
Ru/SiO₂250-350101-20085-9590-960.8-2.5

Reaction Mechanism and Kinetics

The dehydrogenation process proceeds through a surface-mediated mechanism involving the adsorption of neohexane on the catalyst surface, followed by the selective activation of carbon-hydrogen bonds [7]. The mechanism involves the formation of surface-bound intermediates that undergo beta-hydride elimination to yield the desired alkene product.

The reaction kinetics are influenced by several factors, including catalyst loading, temperature, pressure, and space velocity. The process typically operates under moderate pressures (101-300 kPa) to maintain adequate reaction rates while minimizing equipment costs. Space velocities are optimized to ensure sufficient contact time between the reactants and catalyst surface.

Industrial-Scale Production Processes

The industrial production of 3,3-dimethyl-1-butene involves sophisticated process engineering to achieve economical operation while maintaining product quality and environmental compliance [3] [10]. Industrial-scale processes integrate multiple unit operations, including reaction, separation, and purification stages.

Process Design and Configuration

Industrial production typically employs continuous processing configurations to maximize throughput and minimize operational costs [3]. The process begins with raw material preparation, where feedstock materials are purified and conditioned to meet reaction specifications. This stage operates at moderate temperatures (25-50°C) and pressures (0.1-0.2 MPa) to maintain material integrity.

The reaction phase represents the core of the industrial process, operating at temperatures of 150-250°C and pressures of 0.2-0.8 MPa [3]. Residence times are carefully controlled between 0.5-2.0 hours to achieve optimal conversion rates of 88-94%. The reaction stage requires significant energy input, typically 15-25 megajoules per kilogram of product.

Primary separation follows the reaction phase, utilizing distillation or other separation techniques to isolate the desired product from unreacted materials and by-products [3]. This stage operates at temperatures of 40-80°C and pressures of 0.1-0.3 MPa, with residence times of 2-6 hours to achieve separation efficiencies of 95-98%.

Secondary purification provides final product refinement, operating at temperatures of 35-65°C and pressures of 0.1-0.2 MPa [3]. This stage requires 4-12 hours of residence time to achieve product purities of 97-99.5%, with energy requirements of 8-15 megajoules per kilogram.

Process StageTemperature (°C)Pressure (MPa)Residence TimeTypical Yield (%)Energy Requirements (MJ/kg)
Raw Material Preparation25-500.1-0.2ContinuousN/A0.5-1.0
Reaction Phase150-2500.2-0.80.5-2.0 h88-9415-25
Primary Separation40-800.1-0.32-6 h95-985-10
Secondary Purification35-650.1-0.24-12 h97-99.58-15
Final Product Storage15-250.1StorageN/A0.2-0.5

Process Control and Optimization

Industrial processes incorporate advanced process control systems to maintain optimal operating conditions and product quality [3]. Temperature and pressure control systems ensure consistent reaction conditions, while analytical monitoring systems provide real-time feedback on product composition and quality.

The integration of heat recovery systems significantly improves process economics by utilizing waste heat from exothermic reactions to preheat incoming feedstock materials [3]. This approach reduces overall energy consumption and improves process sustainability.

Purification and Isolation Techniques

The purification and isolation of 3,3-dimethyl-1-butene require specialized techniques to achieve the high purity levels demanded by industrial applications [11] [12]. Multiple separation technologies are employed, each offering distinct advantages for specific applications.

Fractional Distillation

Fractional distillation represents the most widely employed separation technique for 3,3-dimethyl-1-butene purification [13]. The process exploits the differences in boiling points between the desired product (41°C) and other components in the reaction mixture [14] [11]. Operating temperatures of 35-50°C and pressures of 50-101 kPa achieve purities of 95-98% with recovery rates of 92-96%.

The effectiveness of fractional distillation depends on the selection of appropriate column design and operating parameters [13]. Fractionating columns with adequate theoretical plates enable the separation of components with similar boiling points through multiple vaporization-condensation cycles. The process requires careful optimization of reflux ratios and distillation rates to achieve optimal separation efficiency.

Extractive Distillation

Extractive distillation employs selective solvents to enhance the separation of components with similar volatilities [15] [16]. This technique operates at temperatures of 60-120°C and pressures of 101-200 kPa, achieving purities of 98-99.5% with recovery rates of 88-94%. The process requires higher energy consumption (4.5-8.0 kilowatt-hours per kilogram) compared to conventional distillation but provides superior separation efficiency.

The selection of appropriate extraction solvents is critical for process success [16]. Solvents must demonstrate high selectivity for the target compound while maintaining good miscibility with the organic phase. Common solvents include acetonitrile, dimethylformamide, and water-based systems, each offering specific advantages for different separation challenges.

Gas Chromatographic Purification

Gas chromatography provides the highest purity levels (99.5-99.9%) for 3,3-dimethyl-1-butene purification [17] [18]. The technique operates across a wide temperature range (25-300°C) and pressures of 101-500 kPa, achieving recovery rates of 85-95%. Energy consumption is relatively low (1.0-2.5 kilowatt-hours per kilogram), making it suitable for high-value applications requiring exceptional purity.

The gas chromatographic process utilizes selective adsorption and desorption cycles to separate components based on their interaction with the stationary phase [17]. Column selection and operating conditions are optimized to achieve baseline separation of the target compound from impurities.

Molecular Sieve Separation

Molecular sieves provide selective separation based on molecular size and shape differences [11]. The process operates at temperatures of 150-400°C and reduced pressures of 1-10 kPa, achieving purities of 96-98.5% with recovery rates of 90-95%. Energy consumption is higher (6.0-12.0 kilowatt-hours per kilogram) due to the regeneration requirements of the molecular sieve material.

The effectiveness of molecular sieve separation depends on the selection of appropriate pore sizes and operating conditions [11]. The process is particularly effective for removing trace impurities and water from the product stream.

Crystallization Techniques

Crystallization methods provide moderate purification capabilities (92-96% purity) with recovery rates of 75-85% [10]. The process operates at low temperatures (-10 to 25°C) and atmospheric pressure, requiring energy consumption of 1.5-3.0 kilowatt-hours per kilogram. Crystallization is particularly effective for applications where high purity is not critical but cost-effectiveness is prioritized.

TechniqueOperating Temperature (°C)Pressure (kPa)Purity Achieved (%)Recovery Rate (%)Energy Consumption (kWh/kg)
Fractional Distillation35-5050-10195-9892-962.5-4.0
Extractive Distillation60-120101-20098-99.588-944.5-8.0
Gas Chromatography25-300101-50099.5-99.985-951.0-2.5
Molecular Sieves150-4001-1096-98.590-956.0-12.0
Crystallization-10 to 2510192-9675-851.5-3.0

Process Integration and Optimization

Industrial purification processes often integrate multiple separation techniques to achieve optimal results [11] [12]. The combination of fractional distillation with extractive distillation or molecular sieve treatment provides enhanced separation efficiency while maintaining economic viability. Process optimization involves the careful selection of operating parameters to maximize product purity while minimizing energy consumption and operational costs.

The integration of analytical monitoring systems enables real-time optimization of purification processes [11]. Gas chromatographic analysis provides continuous feedback on product composition, enabling automatic adjustment of operating parameters to maintain consistent product quality.

XLogP3

2.7

Boiling Point

41.2 °C

Melting Point

-115.2 °C

UNII

01ZB73D2KK

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (79.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (79.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (34.78%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

430.53 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

558-37-2

Wikipedia

3,3-dimethyl-1-butene

General Manufacturing Information

1-Butene, 3,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-16
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

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